molecular formula C14H15NO B1351859 2-cyclopentyl-1H-indole-3-carbaldehyde CAS No. 590391-08-5

2-cyclopentyl-1H-indole-3-carbaldehyde

Cat. No. B1351859
M. Wt: 213.27 g/mol
InChI Key: QWJLWGDYSIBBQE-UHFFFAOYSA-N
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Description

“2-cyclopentyl-1H-indole-3-carbaldehyde” is a derivative of “1H-indole-3-carbaldehyde”, also known as indole-3-aldehyde and 3-formylindole . It is a metabolite of dietary L-tryptophan which is synthesized by human gastrointestinal bacteria, particularly species of the Lactobacillus genus .


Synthesis Analysis

The synthesis of indole-3-carbaldehyde derivatives, such as “2-cyclopentyl-1H-indole-3-carbaldehyde”, typically involves the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The enzyme Cytochrome P450 (CYP) 71B6 has been shown to efficiently convert indole-3-acetonitrile into indole-3-carbaldehyde .


Chemical Reactions Analysis

Indole-3-carbaldehyde, the parent compound of “2-cyclopentyl-1H-indole-3-carbaldehyde”, has reactivity typical of aromatic aldehydes. It can easily be oxidized to indole-3-carboxylic acid .

Scientific Research Applications

Synthesis and Catalysis

Gold-Catalyzed Cycloisomerizations : A method for preparing 1H-indole-2-carbaldehydes through gold(I)-catalyzed cycloisomerization offers a straightforward approach, achieving products in good to excellent yields. This process is significant for its operational simplicity and efficiency across a range of substrates, highlighting the catalytic versatility of gold in synthesizing complex indole structures (Kothandaraman et al., 2011).

Microwave-Assisted Synthesis : The microwave-assisted synthesis of indole-based chromene derivatives showcases an efficient one-pot cyclocondensation reaction. This method stands out for its high yield, selectivity, and shorter reaction time, emphasizing the role of microwave irradiation in enhancing synthetic processes (Kathrotiya & Patel, 2012).

Copper-Catalyzed Benzannulation : A copper-catalyzed, three-component formal [3+1+2] benzannulation for synthesizing carbazoles and indoles demonstrates an efficient approach to polycyclic compounds. This method features high atom economy and uses inexpensive catalysts and oxidants, providing a broad substrate scope (Guo et al., 2020).

Biological Activity

Antimicrobial and Antiproliferative Properties : Indole derivatives synthesized through various methods have been explored for their antimicrobial and antiproliferative activities. For instance, 2-cyanoethanthioamide reacted with 1H-indole-3-carbaldehyde to yield compounds evaluated for antimicrobial activity, indicating the potential of indole derivatives in medical chemistry (Attaby et al., 2007).

Synthesis of Indole-Coumarin Hybrids : The synthesis of indole-coumarin hybrids, aimed at anticancer applications, demonstrates the innovative combination of two bioactive frameworks. These hybrids show promising anticancer activities, underscoring the potential of designing novel therapeutic agents by merging different pharmacophores (Kamath et al., 2015).

Future Directions

Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They have a vital role as precursors for the synthesis of various heterocyclic derivatives . Therefore, the study and application of “2-cyclopentyl-1H-indole-3-carbaldehyde” and similar compounds could be a promising area for future research.

properties

IUPAC Name

2-cyclopentyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c16-9-12-11-7-3-4-8-13(11)15-14(12)10-5-1-2-6-10/h3-4,7-10,15H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJLWGDYSIBBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=C(C3=CC=CC=C3N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-1H-indole-3-carbaldehyde

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